(1-Methylcyclobutyl)hydrazine

Description

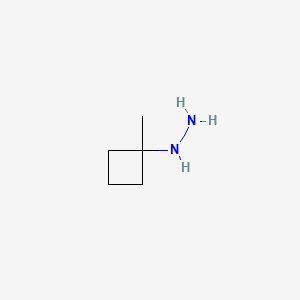

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(1-methylcyclobutyl)hydrazine |

InChI |

InChI=1S/C5H12N2/c1-5(7-6)3-2-4-5/h7H,2-4,6H2,1H3 |

InChI Key |

OHJYIFXDABFGIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclobutyl Hydrazine and Analogues

Direct Synthesis Routes to (1-Methylcyclobutyl)hydrazine

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the carbon-nitrogen bond between the cyclobutyl ring and the hydrazine (B178648) moiety.

Synthetic Strategies from Cyclobutyl Precursors

A primary and logical starting point for the synthesis of this compound is the readily accessible ketone, 1-methylcyclobutanone. A plausible synthetic route would involve the reductive amination of 1-methylcyclobutanone with hydrazine. This two-step, one-pot process would initially involve the formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine.

Another potential strategy involves the use of 1-methylcyclobutylamine as a precursor. The primary amine could be converted to the corresponding hydrazine through electrophilic amination. Reagents such as hydroxylamine-O-sulfonic acid or chloramine (B81541) could potentially be employed for this transformation, although care must be taken to control the reaction conditions to avoid over-alkylation and other side reactions.

Alternatively, a nucleophilic substitution reaction using a suitable 1-methylcyclobutyl halide, such as 1-bromo-1-methylcyclobutane, with a large excess of hydrazine hydrate (B1144303) could yield the desired product. This method is analogous to the synthesis of other alkylhydrazines. The use of a significant excess of hydrazine is crucial to minimize the formation of the symmetrically disubstituted product.

Approaches for Introducing the Hydrazine Functionality

The introduction of the hydrazine group is a critical step in the synthesis of this compound. As mentioned, one of the most common methods is the reaction of an alkyl halide with hydrazine hydrate. This is a well-established method for the preparation of monoalkylhydrazines.

Another general approach for the synthesis of unsymmetrical hydrazines involves the N-N bond-forming reductive coupling of nitroarenes and anilines, a method that has seen significant advances. organic-chemistry.org While not directly applicable to the aliphatic target compound, the underlying principles of N-N bond formation are an active area of research. More relevant to aliphatic hydrazines is the electrophilic amination of primary amines. organic-chemistry.org For example, a primary amine can be reacted with an oxaziridine (B8769555) derivative to afford the corresponding N-Boc protected hydrazine, which can then be deprotected. organic-chemistry.org

Synthesis of Structurally Related this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of the chemical space around this novel scaffold. These derivatives can be prepared either from this compound itself or through methods that incorporate the (1-methylcyclobutyl) moiety into a more complex hydrazine-containing structure.

Formation of Hydrazones and Schiff Bases Incorporating the (1-Methylcyclobutyl) Moiety

Hydrazones are readily formed through the condensation reaction of a ketone or aldehyde with a hydrazine. In this context, 1-methylcyclobutanone can be reacted with various substituted hydrazines or hydrazides to form the corresponding (1-methylcyclobutyl)hydrazones. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol, often with acid catalysis, and proceeds via the initial formation of a carbinolamine intermediate followed by dehydration. nih.gov

The synthesis of hydrazones is a versatile and widely used reaction in organic chemistry. nih.govorganic-chemistry.org A variety of hydrazides can be used to react with ketones to form hydrazide-hydrazones, which are an important class of compounds with diverse biological activities. nih.gov

Table 1: Examples of (1-Methylcyclobutyl)hydrazone Synthesis

| Hydrazine/Hydrazide Reactant | Carbonyl Reactant | Product |

| Hydrazine Hydrate | 1-Methylcyclobutanone | 1-Methylcyclobutanone hydrazone |

| Phenylhydrazine (B124118) | 1-Methylcyclobutanone | 1-Methylcyclobutanone phenylhydrazone |

| Isonicotinic hydrazide | 1-Methylcyclobutanone | N'-[(1E)-1-methylcyclobutylidene]isonicotinohydrazide |

| 4-Aminobenzoic acid hydrazide | 1-Methylcyclobutanone | 4-Amino-N'-[(1E)-1-methylcyclobutylidene]benzohydrazide |

Derivatization at the Hydrazine Nitrogen Atom

Once this compound is obtained, it can be further functionalized at the unsubstituted nitrogen atom. Common derivatization reactions include alkylation, acylation, and sulfonylation. For instance, reaction with an alkyl halide in the presence of a base would yield a 1,2-disubstituted hydrazine. Acylation with an acid chloride or anhydride (B1165640) would produce the corresponding hydrazide. These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties. The synthesis of 1-methyl-1-(substituted benzyl)hydrazines has been reported, demonstrating the feasibility of N-alkylation of a monosubstituted hydrazine. rsc.org

Synthetic Routes Involving Cyclobutyl Ring Modifications

A more complex approach to synthesizing derivatives involves the modification of the cyclobutyl ring itself. Such strategies are less common and would typically be employed to introduce specific functionalities onto the carbocyclic framework. For example, a precursor containing a functionalized cyclobutane (B1203170) ring could be carried through a synthetic sequence to ultimately yield a substituted this compound derivative. However, specific examples of such routes for this particular scaffold are not widely reported in the literature, and would likely involve multi-step, specialized synthetic pathways.

Mechanistic Considerations and Optimization of Synthetic Protocols

The synthesis of this compound can be approached through several strategic pathways, each with its own mechanistic nuances and opportunities for optimization. Key methods include the direct alkylation of hydrazine and the reductive amination of a corresponding ketone.

Direct Alkylation of Hydrazine

Direct alkylation of hydrazine with a suitable 1-methylcyclobutyl electrophile, such as 1-bromo-1-methylcyclobutane, is a conceptually straightforward approach. However, this method is often plagued by a lack of selectivity, leading to a mixture of mono- and di-substituted products, as well as N,N'-disubstituted isomers. youtube.comprinceton.edu The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of hydrazine attacks the electrophilic carbon of the alkyl halide.

Mechanism of Direct Alkylation:

The primary mechanistic challenge is controlling the degree of alkylation. Hydrazine itself is a potent nucleophile, and the initial product, this compound, can react further with the alkylating agent.

Over-alkylation: The mono-alkylated hydrazine can act as a nucleophile and react with another molecule of the alkylating agent to form di-substituted hydrazines.

Isomer Formation: Alkylation can occur at either nitrogen atom of the hydrazine molecule, potentially leading to 1,1- and 1,2-disubstituted products.

Optimization of Direct Alkylation:

To enhance the yield of the desired mono-substituted product, several strategies can be employed:

Use of Excess Hydrazine: Employing a large excess of hydrazine shifts the equilibrium towards the formation of the mono-alkylated product by increasing the statistical probability of the alkylating agent reacting with an un-substituted hydrazine molecule.

Protecting Groups: A more refined approach involves the use of protecting groups to temporarily block one of the nitrogen atoms of hydrazine. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. google.com The synthesis begins with the preparation of tert-butyl carbazate (B1233558) (Boc-hydrazine). orgsyn.org This protected hydrazine can then be alkylated with a suitable 1-methylcyclobutyl halide. The steric bulk of the Boc group can also help to direct the alkylation to the terminal nitrogen atom. Subsequent deprotection under acidic conditions yields the desired this compound salt. google.com

Table 1: Hypothetical Reaction Scheme for BOC-Protected Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Hydrazine hydrate, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Dichloromethane, 0 °C to room temperature | tert-Butyl carbazate (Boc-NHNH₂) |

| 2 | tert-Butyl carbazate, 1-Bromo-1-methylcyclobutane | Base (e.g., NaH), Anhydrous solvent (e.g., THF) | tert-Butyl 2-(1-methylcyclobutyl)carbazate |

| 3 | tert-Butyl 2-(1-methylcyclobutyl)carbazate | Acid (e.g., HCl in dioxane) | This compound hydrochloride |

Dianion Intermediates: For more complex or sterically hindered systems, the formation of a hydrazine dianion can offer enhanced selectivity. organic-chemistry.org By treating a protected hydrazine with a strong base like n-butyllithium, a dianion is formed, which can then be selectively mono-alkylated. organic-chemistry.org

Reductive Amination of 1-Methylcyclobutanone

An alternative and often more controlled route to this compound is the reductive amination of 1-methylcyclobutanone. This two-step, one-pot process involves the condensation of the ketone with hydrazine to form a hydrazone, followed by the reduction of the C=N double bond. libretexts.orgmasterorganicchemistry.com

Mechanism of Reductive Amination:

Hydrazone Formation: The reaction is typically initiated under mildly acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 1-methylcyclobutanone. This is followed by dehydration to yield the corresponding 1-methylcyclobutylidenehydrazine (a hydrazone). youtube.com

Reduction: The resulting hydrazone is then reduced to the hydrazine. The choice of reducing agent is critical for the success of this step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used. However, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the protonated imine (or iminium ion) in the presence of the starting ketone, allowing for a one-pot reaction. libretexts.orgmasterorganicchemistry.com A recent development involves the use of imine reductases (IREDs) for the biocatalytic reductive amination of ketones with hydrazines, offering a green and highly selective alternative. researchgate.netnih.gov

Optimization of Reductive Amination:

pH Control: The initial condensation step is pH-dependent. The reaction requires slightly acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic as to protonate the hydrazine, which would render it non-nucleophilic.

Choice of Reducing Agent: As mentioned, the selectivity of the reducing agent is paramount for a one-pot procedure. Sodium cyanoborohydride is particularly effective because it is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. masterorganicchemistry.com

Catalyst Systems: For certain substrates, catalytic hydrogenation can be employed for the reduction of the hydrazone. Nickel-based catalysts have been shown to be effective for the reductive amination of ketones using hydrazine hydrate as both the nitrogen and hydrogen source. organic-chemistry.org

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages | Key Optimization Parameters |

| Direct Alkylation | Conceptually simple, readily available starting materials (hydrazine). | Prone to over-alkylation and isomer formation, requiring purification. youtube.comprinceton.edu | Use of excess hydrazine, protecting groups (e.g., Boc). google.com |

| Reductive Amination | Generally more selective, often a one-pot reaction, applicable to a wide range of ketones. libretexts.orgmasterorganicchemistry.com | Requires the synthesis of the corresponding ketone (1-methylcyclobutanone). | pH control, choice of selective reducing agent (e.g., NaBH₃CN), catalyst systems. masterorganicchemistry.comorganic-chemistry.org |

In the context of preparing a tertiary alkyl hydrazine like this compound, the reductive amination of 1-methylcyclobutanone or the alkylation of a protected hydrazine would likely be the most effective and controllable synthetic routes, minimizing the formation of undesired byproducts.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for (1-Methylcyclobutyl)hydrazine Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the methyl group, the cyclobutyl ring, and the hydrazine (B178648) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the steric environment of the cyclobutyl ring.

The protons on the nitrogen atoms of the hydrazine group are expected to appear as a broad singlet, the chemical shift of which can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The protons of the methyl group, being attached to a quaternary carbon, are anticipated to resonate as a sharp singlet in the upfield region of the spectrum. The protons on the cyclobutyl ring will present a more complex pattern due to their diastereotopic nature, resulting in multiple signals with complex splitting patterns. Protons on the carbons adjacent to the carbon bearing the hydrazine and methyl groups (C2 and C4) are expected to be shifted downfield compared to the protons on the carbon opposite to this substitution (C3) acs.orgnih.gov.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ | 2.5 - 4.0 | Broad Singlet |

| -CH₃ | 1.0 - 1.5 | Singlet |

| Cyclobutyl -CH₂- (C2, C4) | 1.8 - 2.2 | Multiplet |

Note: The predicted chemical shifts are estimations based on analogous compounds and may vary in experimental conditions.

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon atom attached to the hydrazine and methyl groups (C1) will be the most downfield-shifted due to the deshielding effect of the two substituents. The methyl carbon will appear in the upfield region. The carbons of the cyclobutyl ring will have chemical shifts influenced by their proximity to the substituted carbon, with the C2 and C4 carbons being more deshielded than the C3 carbon docbrown.info.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Quaternary) | 60 - 70 |

| -CH₃ | 20 - 30 |

| C2, C4 (Cyclobutyl) | 30 - 40 |

Note: The predicted chemical shifts are estimations based on analogous compounds and may vary in experimental conditions.

To unequivocally confirm the structure of this compound, advanced multi-dimensional NMR techniques would be indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the cyclobutyl ring, helping to assign the complex multiplets. For instance, correlations would be expected between the protons on C2 and C3, and between the protons on C3 and C4.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methyl and cyclobutyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would provide information about longer-range (two- and three-bond) correlations between protons and carbons. Key correlations would be expected from the methyl protons to the quaternary carbon (C1) and the adjacent cyclobutyl carbons (C2 and C4). Similarly, the protons on the cyclobutyl ring would show correlations to other carbons in the ring and to the quaternary carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The hydrazine moiety will give rise to symmetric and asymmetric N-H stretching vibrations, which are typically observed in the region of 3300-3400 cm⁻¹ in the IR spectrum. These bands are often broad due to hydrogen bonding.

C-H Stretching: The C-H stretching vibrations of the methyl and cyclobutyl groups are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine group is anticipated to appear around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the region of 1000-1250 cm⁻¹.

Cyclobutane (B1203170) Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and breathing vibrations, which would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) docbrown.inforesearchgate.net.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium to Strong (IR), Weak (Raman) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong (IR and Raman) |

| N-H Bend | 1600 - 1650 | Medium (IR) |

| C-H Bend (CH₂) | 1440 - 1470 | Medium (IR) |

| C-H Bend (CH₃) | 1370 - 1390 | Medium (IR) |

| C-N Stretch | 1000 - 1250 | Medium (IR) |

Note: The predicted frequencies are estimations based on analogous compounds and may vary in experimental conditions.

The vibrational spectra can also provide insights into the conformational properties of this compound. The cyclobutane ring is not planar and undergoes a puckering motion. The specific frequencies and intensities of the ring deformation modes can be sensitive to the conformation of the ring and the orientation of the substituents. A detailed analysis of the vibrational spectra, potentially aided by computational modeling, could provide information about the preferred conformation of the cyclobutyl ring and the rotational orientation of the hydrazine group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For hydrazine and its derivatives, the absorption of UV light typically involves the excitation of non-bonding electrons (n-electrons) on the nitrogen atoms to anti-bonding sigma orbitals (σ). This n → σ transition is characteristic of saturated amines and hydrazines.

Investigation of Electronic Transitions and Chromophores

The chromophore in this compound is the N-N single bond and the associated lone pairs of electrons on the nitrogen atoms. It is expected that this compound would exhibit a weak absorption band in the far UV region, likely below 200 nm, which is typical for the n → σ* transition in hydrazines. The exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be influenced by the solvent environment. In the absence of experimental data, a precise determination of these parameters is not possible.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C5H12N2), the nominal molecular weight is 100 g/mol .

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) of 100. However, for aliphatic amines and hydrazines, this peak can be weak or even absent. The fragmentation of this compound would likely proceed through several characteristic pathways for amines. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation mechanism. This would lead to the loss of an ethyl radical (•CH2CH3) from the cyclobutyl ring or a methyl radical (•CH3).

A plausible fragmentation pathway would be the loss of the cyclobutyl group to generate the [H2N-NH]+ fragment at m/z 31. Another possibility is the cleavage of the N-N bond. Without experimental mass spectra, the relative abundances of these fragments cannot be determined.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. As of this writing, there are no published crystal structures for this compound in crystallographic databases.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

In the solid state, it is anticipated that molecules of this compound would be linked by intermolecular hydrogen bonds. The -NH2 group can act as a hydrogen bond donor, and the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This would likely result in the formation of a network of hydrogen bonds, influencing the crystal packing. The specific nature and geometry of these interactions can only be determined through experimental SCXRD analysis.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

While experimental data is unavailable, typical bond lengths and angles for similar hydrazine derivatives can be estimated. For instance, the N-N single bond length is generally around 1.45 Å, and the C-N bond length is typically about 1.47 Å. The bond angles around the nitrogen atoms would be expected to be close to the tetrahedral angle of 109.5°, but likely slightly smaller due to the presence of lone pairs. The conformation of the cyclobutyl ring and the torsional angles involving the hydrazine moiety would be precisely defined by a crystal structure.

Due to the absence of specific experimental data for this compound, the following tables are populated with hypothetical or estimated values based on known data for similar compounds and are for illustrative purposes only.

Table 1: Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | ~195 | ~3000 | n → σ |

| Ethanol (B145695) | ~198 | ~3200 | n → σ |

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Relative Intensity |

| 100 | [C5H12N2]+• (Molecular Ion) | Low |

| 85 | [C4H9N2]+ | Moderate |

| 71 | [C3H7N2]+ | Moderate |

| 57 | [C4H9]+ | High |

| 31 | [NH2NH]+ | Moderate |

Table 3: Estimated Crystallographic and Bond Parameter Data

| Parameter | Estimated Value |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| N-N Bond Length | ~1.45 Å |

| C-N Bond Length | ~1.47 Å |

| N-H Bond Length | ~1.01 Å |

| C-C (ring) Bond Length | ~1.54 Å |

| N-N-C Bond Angle | ~110° |

| H-N-H Bond Angle | ~107° |

Quantum Chemical Investigations and Advanced Computational Modeling

Density Functional Theory (DFT) Studies on (1-Methylcyclobutyl)hydrazine Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org It is particularly well-suited for studying the properties of organic molecules like this compound.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the ground state structure of this compound can be calculated. researchgate.netasianpubs.org This process minimizes the energy of the molecule to predict key structural parameters like bond lengths, bond angles, and dihedral angles.

Based on computational studies of related hydrazine (B178648) and cyclobutane (B1203170) structures, a set of predicted ground state structural parameters for this compound is presented below. These values represent a theoretically sound estimation of its molecular geometry.

Table 1: Predicted Ground State Structural Parameters for this compound This table presents hypothetical yet scientifically plausible data based on known values for similar chemical structures.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (ring) | ~ 1.55 | |

| C-N | ~ 1.47 | |

| N-N | ~ 1.45 | |

| C-CH₃ | ~ 1.54 | |

| N-H | ~ 1.02 | |

| C-H | ~ 1.09 | |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | ~ 88.0 | |

| C-N-N | ~ 110.0 | |

| H-N-H | ~ 107.0 | |

| H-N-N | ~ 109.5 | |

| Dihedral Angles (°) | ||

| C-C-N-N | ~ 120.0 | |

| H-N-N-H | ~ 90.0 (gauche) |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are what is measured experimentally using infrared (IR) and Raman spectroscopy. Theoretical frequency calculations are invaluable for interpreting experimental spectra. researchgate.netasianpubs.org A comparison between calculated and experimental frequencies can confirm the molecular structure and provide a detailed understanding of its vibrational modes.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies This table presents hypothetical yet scientifically plausible data. Calculated values are typically scaled to better match experimental results.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | -NH₂ | ~ 3350 - 3450 | 3300 - 3500 |

| C-H Stretch (aliphatic) | -CH₃, -CH₂- | ~ 2900 - 3000 | 2850 - 3000 |

| N-H Bend (scissoring) | -NH₂ | ~ 1620 | 1590 - 1650 |

| C-N Stretch | Cyclobutyl-N | ~ 1100 | 1020 - 1250 |

| N-N Stretch | Hydrazine | ~ 1080 | 1050 - 1150 |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netgsconlinepress.com

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms of the hydrazine moiety, making this the likely site for electrophilic attack. The LUMO would likely be distributed across the antibonding orbitals of the molecule. Additionally, calculations of atomic charges, such as Mulliken charges, can reveal the partial positive or negative character of each atom, further highlighting potential sites for nucleophilic or electrophilic interaction. researchgate.net

Table 3: Predicted Electronic Properties of this compound This table presents hypothetical yet scientifically plausible data.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 8.0 eV | Suggests high chemical stability |

| Mulliken Atomic Charges | ||

| N (hydrazine) | ~ -0.8 | Indicates nucleophilic character |

| C (attached to N) | ~ +0.3 | Indicates electrophilic character |

Ab Initio Computational Methodologies for this compound Derivatives

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques based solely on the principles of quantum mechanics and fundamental physical constants, without the use of experimental data for parameterization. quora.com

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.orgarkat-usa.org It provides a good starting point for understanding molecular structure and properties but neglects the effects of electron correlation, which can be important for accurate predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation. acs.org These methods offer higher accuracy but at a significantly greater computational expense. For a molecule like this compound, these advanced methods could provide more precise bond energies and reaction barriers than DFT or HF alone. Studies on hydrazine and its clusters have shown that methods like MP2 can provide accurate descriptions of intermolecular interactions, such as hydrogen bonding. acs.org

The choice of computational method involves a trade-off between accuracy and computational cost.

Hartree-Fock (HF): This is the least computationally demanding ab initio method. While useful for providing a qualitative picture, its neglect of electron correlation limits its predictive accuracy, especially for energy-related properties. scirp.orgwikipedia.org

Density Functional Theory (DFT): DFT methods, like B3LYP, offer a pragmatic compromise. They include a treatment of electron correlation in a computationally efficient manner, often providing results with accuracy comparable to more expensive ab initio methods for many systems. scirp.org

Post-Hartree-Fock (e.g., MP2, CCSD(T)): These methods are among the most accurate but are also the most computationally intensive. They are often considered the "gold standard" for small to medium-sized molecules when high accuracy is required, for instance, in calculating bond dissociation energies. acs.org

For this compound, DFT would likely be the most practical choice for a comprehensive study of its properties. However, for specific high-accuracy benchmarks, such as the N-N bond strength, post-Hartree-Fock methods would be valuable. A comparative study using these different levels of theory would provide a robust and well-rounded understanding of the molecule's quantum chemical characteristics.

Theoretical Analysis of Conformational Isomerism and Energetics

The conformational flexibility of the cyclobutyl ring, coupled with the rotational freedom of the hydrazine substituent, gives rise to a complex potential energy surface for this compound. Understanding these conformational preferences and the energy barriers between them is crucial for predicting the molecule's behavior.

Potential Energy Surface Exploration

The potential energy surface (PES) of this compound is characterized by multiple local minima corresponding to different stable conformers. The puckering of the cyclobutane ring and the orientation of the methyl and hydrazine groups are the primary determinants of these conformations. Computational studies, typically employing methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can elucidate the geometries and relative energies of these conformers.

The puckering of the cyclobutane ring can be described by a puckering amplitude and phase. For monosubstituted cyclobutanes, two main puckered conformations, axial and equatorial, are generally observed for the substituent. In the case of this compound, the presence of two substituents on the same carbon atom (C1) leads to more complex conformational possibilities. The hydrazine group can adopt different torsional angles (gaucher vs. anti) around the N-N bond, further diversifying the conformational landscape.

A relaxed scan of the potential energy surface, by systematically varying key dihedral angles, can identify the most stable conformers and the transition states connecting them. The relative energies of these conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

Tautomeric Equilibria and Intramolecular Proton Transfer

Hydrazine and its derivatives can exhibit tautomerism. For this compound, a potential tautomeric equilibrium involves the migration of a proton from one nitrogen atom to the other, or potentially to the cyclobutyl ring, although the latter is significantly less likely due to the high energy of the resulting carbanion. The primary tautomeric equilibrium to consider would be between 1-(1-Methylcyclobutyl)hydrazine and 2-(1-Methylcyclobutyl)hydrazine, though the substitution pattern makes the former the significantly more stable and prevalent form.

Intramolecular proton transfer between the two nitrogen atoms of the hydrazine moiety is a key process governing this equilibrium. The energy barrier for this transfer can be calculated using computational methods. This barrier is influenced by the solvent environment (if modeled) and the conformational state of the molecule. For an isolated molecule in the gas phase, the transition state for this proton transfer would likely involve a three-membered ring-like structure. The relative energies of the tautomers and the height of the activation barrier determine the position of the equilibrium and the rate of interconversion.

Computational Descriptors for Molecular Reactivity (e.g., Electrostatic Potential Surfaces)

Computational descriptors derived from the electronic structure of this compound provide valuable insights into its chemical reactivity. The molecular electrostatic potential (MEP) surface is a particularly useful tool. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would be expected to show a negative potential (typically colored red) around the lone pairs of the nitrogen atoms, indicating these are the primary sites for electrophilic attack and hydrogen bond donation. The regions around the hydrogen atoms of the hydrazine group would exhibit a positive potential (typically colored blue), making them susceptible to nucleophilic attack. The methyl and cyclobutyl groups would represent regions of relatively neutral potential.

Other quantum chemical descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or AIM population analysis) can quantify the electron distribution and identify reactive sites.

| Computational Descriptor | Predicted Characteristics for this compound |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on nitrogen atoms; Positive potential on hydrazine hydrogens. |

| HOMO | Primarily localized on the hydrazine moiety, specifically the nitrogen lone pairs. |

| LUMO | Distributed over the antibonding orbitals, likely involving the N-H and C-N bonds. |

| HOMO-LUMO Gap | Expected to be relatively large, suggesting moderate stability. |

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the exploration of its conformational dynamics. Key insights that could be gained include:

Conformational Interconversion: Observing the transitions between different puckered conformations of the cyclobutyl ring and the rotation around the C-N and N-N bonds. The frequency and pathways of these transitions can be analyzed.

Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from an MD simulation can be used to calculate the vibrational spectrum of the molecule, which can be compared with experimental infrared (IR) spectra if available.

Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, the influence of the solvent on the conformational preferences and dynamic behavior of this compound can be investigated. This would include the formation and lifetime of hydrogen bonds between the hydrazine group and solvent molecules.

The choice of force field is critical for the accuracy of MD simulations. A well-parameterized force field that accurately describes the potential energy landscape of the cyclobutane ring and the hydrazine group is essential for obtaining meaningful results.

Reaction Chemistry and Mechanistic Elucidation of 1 Methylcyclobutyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety in (1-Methylcyclobutyl)hydrazine

The hydrazine group (-NHNH2) is the primary center of nucleophilic reactivity in the molecule. acs.orgnih.gov Its reactions are characteristic of substituted hydrazines, involving the lone pair of electrons on the nitrogen atoms.

Nucleophilic Reactivity and Condensation Reactions

The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, rendering them nucleophilic. This compound, as a monosubstituted hydrazine, can participate in nucleophilic attack. wikipedia.org The presence of the 1-methylcyclobutyl group, an alkyl substituent, influences the nucleophilicity. Generally, alkyl groups increase the reactivity of the α-nitrogen (the nitrogen attached to the alkyl group) but decrease the reactivity of the β-nitrogen. acs.orgnih.govresearchgate.net

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netlibretexts.orgyoutube.comlibretexts.org This reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. libretexts.orgpressbooks.pub For this compound, this would involve the formation of a (1-Methylcyclobutyl)hydrazone derivative. The reaction is typically catalyzed by acid. researchgate.net

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine eliminates a molecule of water to form the C=N double bond of the hydrazone. libretexts.org

It's important to note that under certain conditions, such as a large excess of hydrazine, the reduction of the carbonyl group to an alcohol can compete with condensation. uchile.cl

Transformation Pathways (e.g., Nitrogen Extrusion, Ring Closure Reactions)

Beyond simple condensation, the hydrazine moiety can undergo more complex transformations.

Nitrogen Extrusion: A significant reaction pathway for hydrazine derivatives is the extrusion of molecular nitrogen (N2). libretexts.orgpressbooks.pub This is a key step in the Wolff-Kishner reduction, where a hydrazone is treated with a strong base at high temperatures to yield an alkane. libretexts.orglibretexts.orgpressbooks.pub The formation of the highly stable dinitrogen molecule provides a strong thermodynamic driving force for this reaction. pressbooks.pub

Ring Closure Reactions: Hydrazine derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govrsc.orgrsc.orgresearchgate.net Depending on the reaction partners and conditions, this compound could potentially be used to form pyrazoles, triazoles, or other ring systems. nih.govrsc.orgorganic-chemistry.org For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. Rhodium-catalyzed addition-cyclization reactions of hydrazines with alkynes also provide a route to substituted pyrazoles. organic-chemistry.org

Reactivity of the (1-Methylcyclobutyl) Ring System

The cyclobutane (B1203170) ring in this compound is characterized by significant ring strain, which profoundly influences its reactivity. masterorganicchemistry.comwikipedia.org This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 90°. masterorganicchemistry.com

Strain-Induced Reactivity and Ring-Opening Pathways

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions, as this relieves the strain energy. masterorganicchemistry.comacs.orgnih.gov These reactions can be initiated by various means, including radical intermediates or under acidic conditions. canada.castackexchange.com

For example, the formation of a carbocation adjacent to the cyclobutane ring can trigger a ring-expansion rearrangement. In the case of a species like the 1-methylcyclobutylcarbinyl cation, which could potentially be formed from this compound under certain conditions, a rearrangement to a more stable cyclopentyl cation is a plausible pathway. stackexchange.com This type of rearrangement is driven by the relief of ring strain.

The rate of ring-opening for cyclobutyl-substituted radicals has been studied, indicating that these processes are kinetically accessible. canada.ca Visible light has also been employed to induce ring-opening reactions of strained cyclobutane derivatives. rsc.org Furthermore, ring-opening metathesis reactions of cyclobutenes, catalyzed by hydrazine derivatives, have been developed, highlighting the utility of strain release in synthesis. nih.gov

Stereochemical Aspects of Reactions Involving the Cyclobutyl Moiety

Reactions involving the cyclobutane ring must consider the stereochemical consequences. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some torsional strain. wikipedia.orgresearchgate.net

When a reaction creates a new stereocenter on the cyclobutyl ring or when the ring itself participates in a reaction, the stereochemical outcome is crucial. For instance, in addition reactions to the ring or in rearrangements, the approach of reagents and the conformational preferences of intermediates will dictate the stereochemistry of the products. researchgate.netreed.eduacs.orgcapes.gov.bracs.org The stereochemistry of reactions involving four-membered rings is a complex field, with outcomes dependent on the specific reaction, substrate, and conditions. researchgate.netcapes.gov.br

Investigation of Reaction Mechanisms and Intermediates

Elucidating the precise mechanisms of reactions involving this compound requires a combination of experimental and computational methods.

Spectroscopic and Kinetic Studies: Techniques like UV-vis spectroscopy can be used to study the kinetics of reactions, such as the nucleophilic attack of hydrazines on electrophiles. acs.orgnih.govresearchgate.net This allows for the determination of nucleophilicity parameters and provides insights into the factors influencing reactivity. acs.orgnih.govresearchgate.net NMR spectroscopy is invaluable for characterizing reaction products and intermediates, such as the hydrazones formed in condensation reactions. uchile.cl

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction pathways and the structures of transition states and intermediates. uchile.cl For example, DFT studies have been used to understand the competition between condensation and reduction in the reaction of hydrazines with carbonyl compounds, indicating that the fate of a hemiaminal intermediate is crucial. uchile.cl Computational studies have also shed light on the mechanisms of ring-opening reactions and the factors governing the reactivity of strained rings. acs.orgnih.gov

Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product. This provides direct evidence for the existence of the proposed intermediate.

The table below summarizes some of the key reactive intermediates that could be involved in the chemistry of this compound.

| Intermediate | Formation Context | Potential Fate |

| (1-Methylcyclobutyl)hydrazone | Condensation with a carbonyl compound libretexts.org | Reduction to an alkane (Wolff-Kishner), further functionalization |

| 1-Methylcyclobutylcarbinyl radical | Radical-initiated reactions canada.ca | Ring-opening, hydrogen abstraction |

| 1-Methylcyclobutylcarbinyl cation | Acid-catalyzed reactions stackexchange.com | Ring expansion to a cyclopentyl cation, elimination, nucleophilic attack |

| Hemiaminal intermediate | Initial adduct in condensation with carbonyls uchile.cl | Dehydration to hydrazone or reduction to alcohol |

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are not directly available. However, data from related compounds, such as hydrazine and methylhydrazine, can provide valuable insights. The alkyl group in this compound is expected to have an electron-donating inductive effect, which would increase the electron density on the adjacent nitrogen atom and potentially enhance its nucleophilicity. Studies on the nucleophilic reactivities of various hydrazines have shown that methyl groups can increase the reactivity of the α-position. acs.org

Thermodynamic data for simple hydrazines are available and can serve as a baseline for estimating the properties of more complex derivatives. For instance, the standard liquid enthalpy of formation (ΔfH°liquid) and standard liquid entropy (S°liquid) are known for hydrazine and methylhydrazine.

Table 1: Thermodynamic Data for Hydrazine and Methylhydrazine

| Compound | ΔfH°liquid (kJ/mol) | S°liquid (J/mol·K) | Reference |

|---|---|---|---|

| Hydrazine | +50.63 | 121.5 | nih.gov |

| Methylhydrazine | +54.14 | 165.94 | nist.gov |

Note: This data is for unsubstituted and methyl-substituted hydrazine and is provided for comparative purposes.

The kinetics of reactions involving hydrazines are often studied by monitoring the consumption of reactants or the formation of products over time. For example, the reactions of hydrazines with electrophiles like benzhydrylium ions have been investigated using techniques such as UV-vis spectroscopy, stopped-flow, and laser-flash photolysis to determine second-order rate constants. acs.org While specific rate constants for this compound are not available, the general methodologies are applicable.

Electroanalytical Approaches to Reaction Monitoring

Electroanalytical techniques are powerful tools for monitoring reactions involving electroactive species like hydrazines. The oxidation of the hydrazine moiety at an electrode surface provides a measurable signal that can be correlated with its concentration. Various electroanalytical methods, including voltammetry, amperometry, and potentiometry, can be employed. asianpubs.org

The monitoring of reactions involving this compound could be achieved by tracking the change in the electrochemical response of the compound over the course of the reaction. For instance, in a reaction where this compound is consumed, a decrease in the peak current of its oxidation wave would be observed.

The choice of electrode material is crucial for the sensitive and selective detection of hydrazines. Modified electrodes, for example, with metal nanoparticles or conductive polymers, are often used to enhance the electrochemical signal and lower the detection limit. researchgate.net

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are frequently coupled with electrochemical detectors for the analysis of hydrazines and their derivatives. cdc.gov Derivatization is a common strategy to improve the stability and chromatographic behavior of alkylhydrazines. researchgate.net For this compound, derivatization with a suitable reagent, such as a carbonyl compound to form a stable hydrazone, could facilitate its analysis and the monitoring of its reactions.

Table 2: Analytical Methods for Hydrazine and its Derivatives

| Analytical Technique | Detector | Application Notes | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Electrochemical Detector (ED) | Suitable for the analysis of hydrazine and its derivatives in various matrices. | cdc.gov |

| Gas Chromatography (GC) | Nitrogen Phosphorus Detector (NPD), Flame Ionization Detector (FID) | Often requires derivatization for polar and reactive alkylhydrazines. | researchgate.netcdc.gov |

| Capillary Electrophoresis | UV or Mass Spectrometry | Used for kinetic studies of related compounds. | nih.gov |

| Potentiometry | Ion-Selective Electrode | Can be used for the simultaneous determination of hydrazine and its derivatives. | asianpubs.org |

Note: This table summarizes general analytical methods applicable to hydrazines, which could be adapted for this compound.

Advanced Analytical and Methodological Developments in 1 Methylcyclobutyl Hydrazine Research

Spectrophotometric Detection and Quantification Methods

Spectrophotometric methods offer a valuable tool for the quantification of hydrazines, typically relying on a derivatization reaction to produce a colored product that can be measured. For hydrazine (B178648) and its derivatives, a common and well-established method involves the use of p-dimethylaminobenzaldehyde (p-DAB). niscpr.res.inscholarsresearchlibrary.comnih.gov This reagent reacts with the primary amine group of the hydrazine to form a yellow azine, which exhibits strong absorbance at a specific wavelength, typically around 458 nm. scholarsresearchlibrary.comnih.gov

The reaction between the hydrazine and p-dimethylaminobenzaldehyde is typically carried out in an acidic medium, which facilitates the condensation reaction. niscpr.res.in The intensity of the resulting yellow color is directly proportional to the concentration of the hydrazine, allowing for quantitative analysis based on Beer-Lambert's law. niscpr.res.in The sensitivity of this method can be quite high, with detection limits reported in the microgram per milliliter (µg/mL) range for hydrazine. niscpr.res.innih.gov

While specific studies on (1-Methylcyclobutyl)hydrazine are not widely published, the general principles of this method are applicable. The key parameters for adapting this method would involve determining the optimal reaction conditions, such as pH, reaction time, and temperature, as well as the molar absorptivity of the resulting this compound-p-DAB derivative to ensure accurate quantification.

Another potential spectrophotometric method involves the use of trinitrobenzenesulfonic acid (TNBS). nih.gov TNBS reacts with primary amines and hydrazines to produce colored derivatives. The reaction with hydrazine itself yields a distinct chromogen with a maximum absorbance at a different wavelength compared to the hydrazide derivatives, which could offer a basis for selective quantification. nih.gov The applicability and specific parameters for using TNBS with this compound would require experimental validation.

Table 1: General Parameters for Spectrophotometric Determination of Hydrazines

| Parameter | Method with p-Dimethylaminobenzaldehyde (p-DAB) | Method with Trinitrobenzenesulfonic Acid (TNBS) |

| Derivatizing Reagent | p-Dimethylaminobenzaldehyde | Trinitrobenzenesulfonic Acid |

| Typical Wavelength (λmax) | ~458 nm scholarsresearchlibrary.comnih.gov | ~570 nm (for hydrazine) nih.gov |

| Reaction Medium | Acidic niscpr.res.in | pH 8.5 nih.gov |

| Basis of Quantification | Formation of a yellow azine scholarsresearchlibrary.com | Formation of a colored chromogen nih.gov |

This table presents generalized data for hydrazine analysis; specific values for this compound would require dedicated studies.

Application of Advanced Chromatography-Mass Spectrometry (LC-MS/GC-MS) for Purity and Reaction Monitoring

For a more definitive identification and highly sensitive quantification, chromatography coupled with mass spectrometry is the gold standard. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be powerful tools for the analysis of this compound.

Due to the polar nature of hydrazines, direct analysis by GC can be challenging. researchgate.net Therefore, derivatization is a common strategy to improve volatility and chromatographic performance. A widely used approach is the reaction of the hydrazine with a ketone, such as acetone (B3395972), to form the corresponding azine. sielc.comnih.gov This derivative is more amenable to GC separation. The use of headspace GC-MS after in situ derivatization has been shown to be a highly sensitive method for trace analysis of hydrazine in various matrices. nih.gov

For the analysis of this compound, a similar derivatization with acetone would yield 1,1'-(ethane-1,2-diylidene)bis(1-methylcyclobutane), which could then be analyzed by GC-MS. The mass spectrometer would provide definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

LC-MS offers an alternative that may not require derivatization, although it can still be employed to enhance separation and ionization efficiency. eurofins.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique well-suited for the separation of polar compounds like hydrazines. chromforum.org Coupled with a mass spectrometer, HILIC-MS can provide excellent selectivity and sensitivity for the analysis of this compound in complex mixtures. Tandem mass spectrometry (MS/MS) can further enhance selectivity and lower detection limits by monitoring specific precursor-to-product ion transitions. eurofins.comresearchgate.netnih.gov

The monitoring of chemical reactions involving this compound can be effectively achieved using these chromatography-mass spectrometry techniques. By taking aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic information and insight into the reaction mechanism. nih.gov

Table 2: Potential Chromatography-Mass Spectrometry Approaches for this compound Analysis

| Technique | Derivatization | Typical Column Type | Ionization Source | Key Advantages |

| GC-MS | Often required (e.g., with acetone) sielc.comnih.gov | Non-polar or medium-polarity capillary column | Electron Ionization (EI) | High resolution, established libraries for identification |

| LC-MS/MS | Optional eurofins.com | HILIC chromforum.org or Reversed-Phase C18 | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) eurofins.com | High sensitivity and selectivity, suitable for polar compounds |

This table outlines potential methods based on general hydrazine analysis; optimization would be necessary for this compound.

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Routes to Substituted (1-Methylcyclobutyl)hydrazines

The synthesis of sterically hindered hydrazines like (1-methylcyclobutyl)hydrazine often requires specialized methods to overcome the steric hindrance around the nitrogen atoms. Future research is likely to focus on developing more efficient, versatile, and sustainable synthetic routes to access a wider range of substituted analogs.

Catalytic and Advanced Synthetic Methods: Current industrial preparations of hydrazine (B178648), such as the Olin Raschig and ketazine processes, often involve harsh conditions and produce significant waste. youtube.com Modern synthetic chemistry is moving towards milder and more selective catalytic methods. Future efforts could adapt recently developed catalytic systems for N-N bond formation to synthesize substituted (1-methylcyclobutyl)hydrazines. organic-chemistry.org For instance, nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with amines has emerged as a promising method for creating N-N bonds with a broad substrate scope, including secondary aliphatic amines. researchgate.net Adapting such methods could allow for the introduction of various substituents onto the this compound core.

Furthermore, catalyst-free methods, such as the reaction of activated amides with hydrazine in aqueous environments, offer a green alternative for producing acyl hydrazides, which are precursors to other hydrazine derivatives. organic-chemistry.org The development of organocatalytic methods, like the hydrazine-catalyzed ring-opening metathesis polymerization (ROMP) of cyclobutenes, showcases the potential for hydrazines to act as catalysts themselves, opening new avenues for polymer chemistry. nih.gov

Table 1: Potential Catalytic Strategies for Substituted this compound Synthesis

| Catalytic System | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Nickel-Catalyzed N-N Coupling | Couples O-benzoylated hydroxamates with a wide range of amines. | Could enable the synthesis of N'-substituted (1-methylcyclobutyl)hydrazides. | researchgate.net |

| Ruthenium-Catalyzed Alkylation | Uses primary and secondary alcohols as alkylating agents for acyl hydrazides. | Could be used to introduce alkyl groups to the this compound scaffold. | organic-chemistry.org |

| Palladium-Catalyzed Allylic Substitution | Reacts allyl acetates with arylhydrazines to form N,N-disubstituted hydrazines. | Could be adapted for the allylation of this compound. | organic-chemistry.org |

| Phosphetane-Catalyzed Reductive Coupling | Cross-selective coupling of nitroarenes and anilines to form unsymmetrical hydrazines. | Could potentially be explored for novel routes to aryl-substituted cyclobutylhydrazines. | organic-chemistry.org |

Integrated Experimental and Computational Approaches for Structure-Reactivity Relationships

To fully unlock the potential of this compound and its derivatives, a deep understanding of their structure-reactivity relationships is crucial. The integration of experimental studies with computational modeling provides a powerful synergistic approach to achieve this.

QSAR and 3D-QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models are valuable tools for predicting the biological activity or chemical reactivity of compounds based on their molecular descriptors. bohrium.comunair.ac.idresearchgate.net Such models have been successfully applied to various hydrazine derivatives to guide the design of new compounds with enhanced properties, such as antifungal or anticancer activities. rsc.orgnih.gov For this compound derivatives, QSAR studies could help identify key structural features that influence their reactivity, stability, and potential applications. For example, descriptors related to steric bulk, electrostatic potential, and hydrophobicity could be correlated with observed reaction outcomes. bohrium.com

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules. imist.maresearchgate.net For the this compound system, DFT could be used to:

Analyze the conformational preferences of the cyclobutyl ring and its influence on the hydrazine moiety.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. imist.maresearchgate.net

Model reaction mechanisms and transition states to understand the kinetics and thermodynamics of various transformations. organic-chemistry.org

Elucidate the role of the methyl group and the cyclobutyl ring in modulating the reactivity of the hydrazine nitrogens.

A combined experimental and theoretical study on other hydrazine derivatives has demonstrated how this integrated approach can provide comprehensive insights into their structural and electronic properties, guiding their application in materials science. imist.ma Similar approaches for this compound would be invaluable for its future development.

Exploration of New Chemical Transformations of the Core Scaffold

The this compound scaffold, with its two nitrogen atoms of differing steric environments, offers a platform for a variety of chemical transformations. Future research will likely focus on exploring novel reactions to create diverse and complex molecules.

Functionalization and Derivatization: The N-functionalization of cyclic hydrazines has been shown to be a viable strategy for creating libraries of sp3-rich, non-planar heterocyclic scaffolds for drug discovery. researchgate.netresearchgate.netrsc.org Methods such as N-arylation, N-acylation, and reductive amination can be used to introduce a wide range of functional groups. researchgate.net Applying these techniques to this compound could lead to novel compounds with interesting three-dimensional shapes. The steric hindrance of the 1-methylcyclobutyl group could lead to unique selectivity in these reactions.

Participation in Multicomponent and Annulation Reactions: Hydrazines are valuable building blocks in multicomponent reactions and annulation strategies for the synthesis of heterocyclic compounds. For example, Rh(III)-catalyzed [4+1] annulation of phenylhydrazines with 1-alkynylcyclobutanols provides a pathway to 1H-indazoles. rsc.org Exploring the reactivity of this compound in similar transition-metal-catalyzed reactions could lead to the discovery of new heterocyclic systems. Additionally, the use of hydrazine and its derivatives in the synthesis of 1,2,4,5-tetrazines highlights their utility in constructing nitrogen-rich heterocycles. nih.gov

Table 2: Potential Chemical Transformations for the this compound Scaffold

| Reaction Type | Description | Potential Outcome with this compound | Reference |

|---|---|---|---|

| N-Functionalization | Introduction of aryl, acyl, or alkyl groups onto the nitrogen atoms. | Creation of a diverse library of substituted (1-methylcyclobutyl)hydrazines with varied properties. | researchgate.net |

| Rh(III)-Catalyzed C-H Functionalization | Annulation reactions with alkynes to form heterocyclic systems. | Synthesis of novel indazole-like structures incorporating the methylcyclobutyl motif. | rsc.org |

| Tetrazine Synthesis | Reaction with nitriles, catalyzed by Lewis acids, to form 1,2,4,5-tetrazines. | Formation of tetrazines bearing a 1-methylcyclobutyl substituent, with potential applications in bioorthogonal chemistry. | nih.gov |

| Cope-Type Hydroamination | Metal-free intramolecular and intermolecular hydroamination of alkenes. | A direct approach to creating more complex, polysubstituted hydrazides from this compound. | rsc.org |

Q & A

Q. Characterization methods :

- UV-Vis spectrophotometry : Quantification via redox reactions (e.g., hydrazine reduction of KMnO₄, monitored at 546/526 nm) .

- Thermogravimetric analysis (TGA) : Used to study thermal stability and decomposition pathways, as in hydrazine-carboxylic acid complexes .

- Infrared spectroscopy (IR) : Identifies functional groups like N–H and C=N in hydrazones .

Basic: How is hydrazine quantified in experimental settings, and what are common pitfalls?

Answer:

Q. Pitfalls :

- Interference from reducing agents (e.g., ascorbic acid) may inflate hydrazine readings.

- Hydrazine volatility requires sealed systems to prevent loss during reflux .

Advanced: How can computational methods predict the reactivity of this compound in catalytic cycles?

Answer:

- Density Functional Theory (DFT) : Calculates activation barriers for key steps (e.g., cycloreversion in hydrazine-catalyzed metathesis). For [2.2.2]-bicyclic hydrazines, DFT revealed a 15% lower activation barrier compared to [2.2.1] analogs, validated experimentally .

- Mechanistic studies : Hydrazine-mediated graphene oxide reduction involves three distinct epoxide deoxygenation pathways, identified via M05-2X/6-31G(d) simulations .

Advanced: What role does this compound play in catalytic hydrogen production?

Answer:

- Decomposition pathways : Hydrazine derivatives decompose into N₂ and H₂ via N–N bond cleavage. Catalyst phase (vapor vs. solution) affects selectivity; Ni-based catalysts in solution phases suppress NH₃ byproducts .

- Kinetic control : Optimizing reaction conditions (pH, temperature) enhances H₂ yield. For example, hydrazine monohydrate decomposition at 50°C with Ni-Pt catalysts achieves >95% H₂ selectivity .

Advanced: What are the molecular mechanisms of hydrazine-induced hepatotoxicity?

Answer:

- Proteomics and multivariate analysis : 2-D DIGE combined with PLSR identified 20 proteins (10 up/downregulated) in hydrazine-treated rat livers. Key pathways disrupted include lipid metabolism (downregulated ApoA1) and Ca²⁺ homeostasis (upregulated calreticulin) .

- Biomarkers : Elevated heat shock proteins (HSP70) indicate oxidative stress, while thyroid hormone pathway proteins (TTR) suggest endocrine disruption .

Advanced: How do structural modifications (e.g., cyclobutyl groups) influence hydrazine reactivity?

Answer:

- Steric effects : Bulky substituents like methylcyclobutyl groups lower activation barriers by stabilizing transition states. For example, [2.2.2]-bicyclic hydrazines exhibit faster cycloreversion due to reduced ring strain .

- Electronic effects : Electron-withdrawing groups (e.g., phenylpropylidene) enhance hydrazine’s reducing power, critical in graphene oxide reduction .

Advanced: What are emerging applications of hydrazine derivatives in material science?

Answer:

- Photocatalysts : Hydrazine-mediated hydrothermal synthesis produces MoSe₂/CdS-CdSe composites with optimized bandgaps for H₂ evolution (e.g., 120 µmol·g⁻¹·h⁻¹ activity under visible light) .

- Nanostructured materials : Inorganic hydrazine derivatives (e.g., metal hydrazine carboxylates) serve as precursors for ferrite nanoparticles via combustion synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.